2-(4-Isopropyl-phenyl)-acetamidine

Description

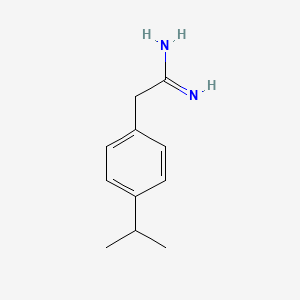

2-(4-Isopropyl-phenyl)-acetamidine is an organic compound characterized by an acetamidine group (NH-C(=NH)-NH2) attached to a 4-isopropyl-substituted phenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.5) due to the aromatic isopropyl group and strong basicity (pKa ~11–12) from the amidine moiety . Such features make it a candidate for enzyme inhibition studies, particularly in targeting proteases or amidine-binding receptors.

Properties

CAS No. |

885953-20-8 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanimidamide |

InChI |

InChI=1S/C11H16N2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |

InChI Key |

RHWQBFAWGGPCGQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)CC(=N)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine

Structural Differences :

- Core : Both compounds share the acetamidine group.

- Substituents : The target compound features a lipophilic 4-isopropyl-phenyl group, whereas 2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine includes a formamido (NHCHO) and a 5'-phosphoribosyl group, significantly increasing its polarity.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Structural Differences :

- Core : These derivatives are based on a tetramethylpiperidine ring, unlike the acetamidine-phenyl scaffold.

- Substituents : The acetate group and variable alkyl chains (e.g., propionate, butyrate) contrast with the rigid aromatic group in 2-(4-Isopropyl-phenyl)-acetamidine.

Functional Contrasts :

- Applications: Piperidine derivatives are often used as stabilizers or catalysts in polymer chemistry, leveraging their steric hindrance and radical-scavenging properties .

Comparative Data Table

Key Research Findings

- Bioactivity: The amidine group in this compound may mimic arginine residues, enabling competitive inhibition of trypsin-like proteases.

- Synthetic Challenges : The phosphoribosyl derivative is biosynthesized enzymatically, whereas the target compound requires multi-step organic synthesis, limiting scalability.

- Thermodynamic Stability : Piperidine derivatives exhibit high thermal stability (decomposition >200°C), while the acetamidine-phenyl compound’s stability remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.